3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a complex organic compound with a molecular weight of 251.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antituberculosis agent. Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Uniqueness: 3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 7th position and the chloro substituent at the 3rd position. These modifications can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
2044872-77-5 |
---|---|
Molecular Formula |
C9H12Cl2N2O2 |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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